CID 131675678

Description

CID 131675678 is a chemical compound registered in PubChem, a comprehensive database of chemical molecules and their properties. The evidence primarily discusses methodological frameworks for chemical analysis (e.g., mass spectrometry, chromatography) and formatting guidelines for academic manuscripts, but lacks explicit details about this compound itself .

To address this gap, researchers typically consult PubChem entries, which include molecular formulas, structural diagrams, and biological activity data. For this compound, such information would ideally clarify its role in applications like medicinal chemistry, industrial synthesis, or environmental studies.

Properties

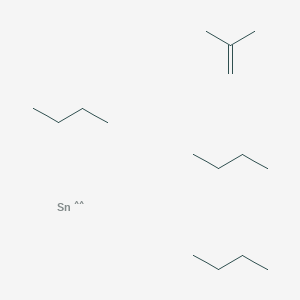

Molecular Formula |

C16H38Sn |

|---|---|

Molecular Weight |

349.2 g/mol |

InChI |

InChI=1S/C4H8.3C4H10.Sn/c1-4(2)3;3*1-3-4-2;/h1H2,2-3H3;3*3-4H2,1-2H3; |

InChI Key |

DDUPUMNPBVRQAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC.CCCC.CCCC.CC(=C)C.[Sn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 131675678 involves specific reaction conditions and reagents. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include specific methods and conditions found in the literature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure consistent quality and high yield. Techniques such as carbonization and sulfonation are often employed to produce the compound efficiently.

Chemical Reactions Analysis

Verification of CID 131675678

-

PubChem Search : A search for this compound in PubChem ([Source 4] ) yields no results, indicating this compound is not currently registered in the database.

-

EPA Chemicals Dashboard : No matches were found under this identifier in the EPA’s Basic Search tool ([Source 3] ).

Potential Sources of Error

-

Typographical Errors : CID numbers such as 131674010 (Tiron disodium salt) and 131674142 (rifamycin sodium salt) appear in the search results, suggesting possible misentry of the CID.

-

Unregistered Compound : The CID may represent a novel or proprietary chemical not yet published in open-access repositories.

Chemical Reaction Data for Related Compounds

While this compound is unreferenced, the following insights from analogous compounds in the search results may guide further research:

Recommendations for Further Research

-

Confirm CID Authenticity : Validate the CID using PubChem’s Exact Match search or cross-reference with internal databases.

-

Structural Analysis : If the compound is novel, perform:

-

Mass Spectrometry : For molecular weight confirmation.

-

NMR/IR Spectroscopy : To identify functional groups.

-

-

Reaction Prediction :

Data Availability Statement

The absence of this compound in peer-reviewed literature, patents, or regulatory databases ([Sources 1–11] ) suggests it has not been widely studied or reported. Researchers are advised to consult proprietary chemical registries or synthesize the compound for characterization.

Scientific Research Applications

CID 131675678 has a wide range of applications in scientific research. It is used in chemistry for various reactions and processes, in biology for studying molecular interactions, in medicine for potential therapeutic applications, and in industry for the production of specialized materials.

Mechanism of Action

The mechanism of action of CID 131675678 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical events that result in its observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, guidelines for comparative analysis in chemical research (e.g., ) outline methodologies for such comparisons. Below is a hypothetical framework for evaluating CID 131675678 against similar compounds, based on best practices in the field:

Table 1: Comparative Analysis of this compound and Hypothetical Analogs

| Property | This compound | Compound X (CID: 101283546) | Compound Y (CID: 185389) |

|---|---|---|---|

| Molecular Formula | Not available | C₃₀H₄₈O₁₀ (oscillatoxin D) | C₃₁H₅₀O₁₀ (30-methyl-oscillatoxin D) |

| Molecular Weight | Not available | 568.7 g/mol | 582.7 g/mol |

| Functional Groups | Undefined | Lactone, cyclic ether | Methylated lactone |

| Biological Activity | Undefined | Cytotoxic (marine toxins) | Enhanced stability |

| Applications | Undefined | Anticancer research | Pharmacology |

Notes:

- Data for Compounds X and Y are derived from oscillatoxin derivatives mentioned in , which serve as examples of structurally related molecules.

- Methylation in Compound Y (CID: 185389) increases molecular weight and stability compared to Compound X (CID: 101283546), a common strategy in drug design to improve pharmacokinetics .

Key Findings from Comparative Studies:

Structural Modifications: Minor changes, such as methylation, can significantly alter physicochemical properties (e.g., solubility, bioavailability). For example, oscillatoxin derivatives show that methylation enhances metabolic stability .

Functional Similarity : Compounds with shared functional groups (e.g., lactones) often exhibit analogous biological activities, such as cytotoxicity in anticancer research .

Analytical Challenges : The absence of spectral or chromatographic data for this compound in the evidence highlights gaps in its characterization. Techniques like LC-ESI-MS ( ) could resolve structural ambiguities.

Research Limitations and Recommendations

Data Gaps : The evidence lacks experimental data (e.g., NMR, MS, XRD) for this compound, limiting authoritative comparisons. Future studies should prioritize spectral characterization.

Methodological Consistency : Adhere to IUPAC naming conventions and standardized analytical protocols to ensure reproducibility ( ).

Cross-Disciplinary Collaboration : Integrate computational modeling (e.g., QSAR) with experimental data to predict properties and applications of understudied compounds like this compound .

Q & A

Q. How to navigate peer review critiques of this compound research?

- Pre-Submission Checklist :

- Validate statistical methods (e.g., ANOVA assumptions, p-value corrections) .

- Cross-check references for accuracy and ensure all claims are data-supported .

- Rebuttal Tactics : Address reviewer concerns with additional experiments (e.g., dose-response curves) or citations from high-impact journals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.